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molecular formula C9H13NOS B8598440 4-[(3-Aminopropyl)sulfanyl]phenol CAS No. 69409-63-8

4-[(3-Aminopropyl)sulfanyl]phenol

Cat. No. B8598440
M. Wt: 183.27 g/mol
InChI Key: YRJNRIPTEYAKDD-UHFFFAOYSA-N
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Patent
US07572908B2

Procedure details

2-[3-(4-Hydroxy-phenylsulfanyl)-propyl]-isoindole-1,3-dione (10.5 g) was dissolved in ethanol (450 ml) and treated with hydrazine monohydrate (17 ml) at 100° C. for 2 h in argon gas. Filtration and evaporation then crystallization from ethanol gave 4-(3-amino-propylsulfanyl)-phenol (4.2 g).
Name
2-[3-(4-Hydroxy-phenylsulfanyl)-propyl]-isoindole-1,3-dione
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][CH2:10][CH2:11][N:12]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:4][CH:3]=1.O.NN>C(O)C>[NH2:12][CH2:11][CH2:10][CH2:9][S:8][C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
2-[3-(4-Hydroxy-phenylsulfanyl)-propyl]-isoindole-1,3-dione
Quantity
10.5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)SCCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and evaporation
CUSTOM
Type
CUSTOM
Details
crystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
NCCCSC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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